![molecular formula C21H12CaN2O6S B13121080 Calcium;3-hydroxy-4-[(1-sulfonatonaphthalen-2-yl)diazenyl]naphthalene-2-carboxylate](/img/structure/B13121080.png)
Calcium;3-hydroxy-4-[(1-sulfonatonaphthalen-2-yl)diazenyl]naphthalene-2-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
C.I.15880:1, also known as Pigment Red 63:1, is a synthetic red dye widely used in various industries. It is a calcium salt lake, known for its vibrant maroon red color. The compound is primarily used as a colorant in cosmetics, paints, inks, and plastics due to its excellent solvent resistance and moderate light fastness .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of C.I.15880:1 involves the diazotization of 2-naphthol-3,6-disulfonic acid followed by coupling with 2-naphthol. The reaction typically occurs in an acidic medium, often using hydrochloric acid or sulfuric acid as the catalyst. The resulting product is then treated with calcium chloride to form the calcium salt lake .
Industrial Production Methods
Industrial production of C.I.15880:1 follows a similar synthetic route but on a larger scale. The process involves precise control of reaction conditions, including temperature, pH, and concentration of reactants, to ensure high yield and purity. The final product is filtered, washed, and dried to obtain the pigment in its powder form .
化学反应分析
Types of Reactions
C.I.15880:1 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of various oxidation products.
Reduction: Reduction reactions can convert the azo group into amines.
Substitution: The compound can undergo substitution reactions, particularly in the presence of strong nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and zinc dust are often used.
Substitution: Strong nucleophiles like sodium hydroxide and potassium cyanide can facilitate substitution reactions.
Major Products Formed
Oxidation: Oxidation typically leads to the formation of naphthoquinones.
Reduction: Reduction results in the formation of aromatic amines.
Substitution: Substitution reactions can yield various substituted naphthols.
科学研究应用
C.I.15880:1 has a wide range of applications in scientific research:
Chemistry: Used as a standard dye in analytical chemistry for colorimetric assays.
Biology: Employed in histological staining to highlight specific cellular components.
Medicine: Investigated for potential use in drug delivery systems due to its stability and biocompatibility.
Industry: Widely used in the production of colored plastics, coatings, and inks
作用机制
The mechanism of action of C.I.15880:1 primarily involves its interaction with light. The compound absorbs light in the visible spectrum, leading to electronic transitions that give it its characteristic color. In biological systems, it can interact with cellular components, facilitating staining and visualization under a microscope .
相似化合物的比较
Similar Compounds
Pigment Red 571: Another calcium salt lake with similar applications but different shade and stability.
Pigment Red 482: Known for its use in plastics and coatings, with slightly different chemical properties.
Pigment Red 531: Used in inks and coatings, with distinct light fastness and solvent resistance .
Uniqueness
C.I.15880:1 stands out due to its excellent solvent resistance and moderate light fastness, making it suitable for a wide range of applications. Its vibrant maroon red color is particularly valued in the cosmetics and paint industries .
属性
分子式 |
C21H12CaN2O6S |
|---|---|
分子量 |
460.5 g/mol |
IUPAC 名称 |
calcium;3-hydroxy-4-[(1-sulfonatonaphthalen-2-yl)diazenyl]naphthalene-2-carboxylate |
InChI |
InChI=1S/C21H14N2O6S.Ca/c24-19-16(21(25)26)11-13-6-2-3-7-14(13)18(19)23-22-17-10-9-12-5-1-4-8-15(12)20(17)30(27,28)29;/h1-11,24H,(H,25,26)(H,27,28,29);/q;+2/p-2 |
InChI 键 |
OVHKKOQGPOYPLY-UHFFFAOYSA-L |
规范 SMILES |
C1=CC=C2C(=C1)C=CC(=C2S(=O)(=O)[O-])N=NC3=C(C(=CC4=CC=CC=C43)C(=O)[O-])O.[Ca+2] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


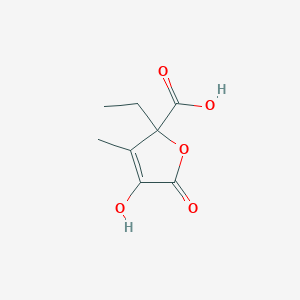

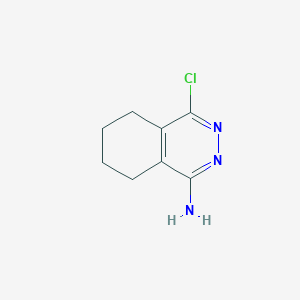

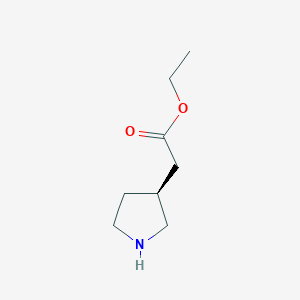

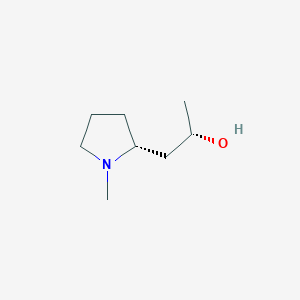

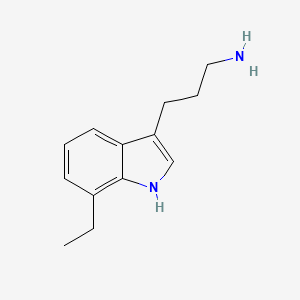
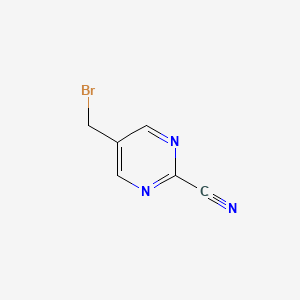
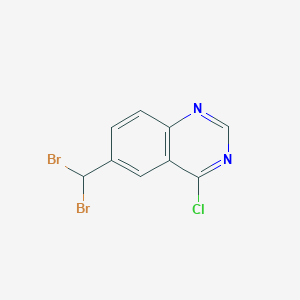

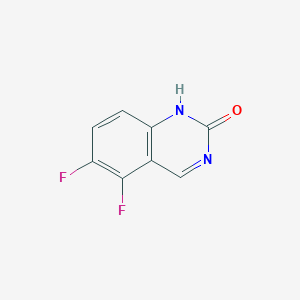
![methyl (2Z)-3,3,3-trifluoro-2-[(2-methylpropan-2-yl)oxycarbonylimino]propanoate](/img/structure/B13121051.png)
